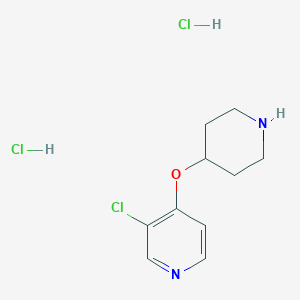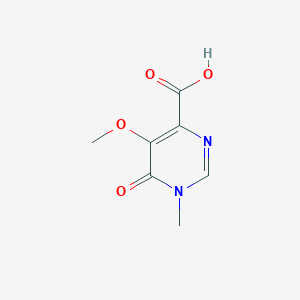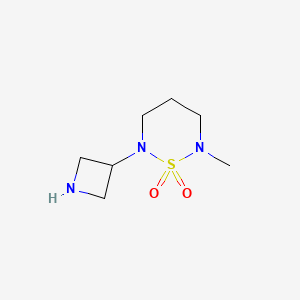
2-(Azetidin-3-yl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Azetidin-3-yl-thiomorpholine-1,1-dioxide” is a heterocyclic organic compound . It has the empirical formula C7H14N2O2S and a molecular weight of 263.19 .
Molecular Structure Analysis
The SMILES string for this compound is Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 . This provides a textual representation of the compound’s structure.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- The synthesis of new compounds with structures related to "2-(Azetidin-3-yl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide" has shown promise in antimicrobial applications. For instance, novel azetidin-2-ones and thiazolidinones have been developed, demonstrating potential antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli (Bhatt et al., 2013). Additionally, derivatives of these compounds have been evaluated for their effectiveness against various microbial pathogens, indicating the potential for therapeutic applications in combating bacterial infections (Kaur et al., 2012).
Application in Medicinal Chemistry
- Research into the chemistry of substituted thiazinanes and their derivatives has highlighted their significance in the treatment of various diseases. Some derivatives have shown anti-HIV activity, while others exhibit analgesic, antibiotic, and anticoagulant properties, demonstrating the versatility of these compounds in drug development (Hassan et al., 2020).
Synthesis Techniques
- Innovative synthesis techniques for these compounds have also been a focus of research. For example, microwave-assisted synthesis has been utilized for the rapid and efficient creation of nitrogen and sulfur-containing heterocyclic compounds, indicating advancements in the methodologies for producing these potentially pharmacologically active substances (Mistry & Desai, 2006).
Safety and Hazards
properties
IUPAC Name |
2-(azetidin-3-yl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S/c1-9-3-2-4-10(13(9,11)12)7-5-8-6-7/h7-8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZLZBVYFNKSPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(S1(=O)=O)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

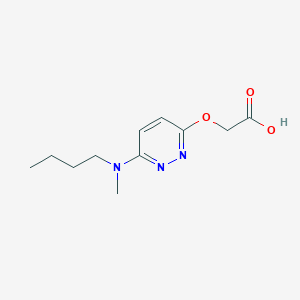
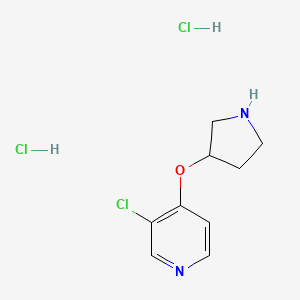
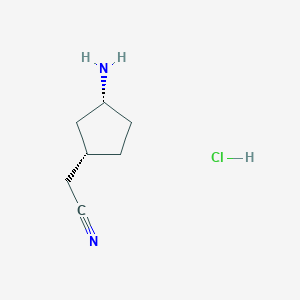
![2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid](/img/structure/B1480429.png)
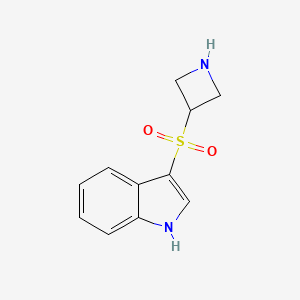
![5-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1480434.png)
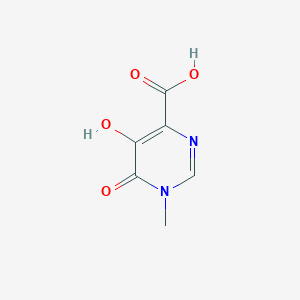
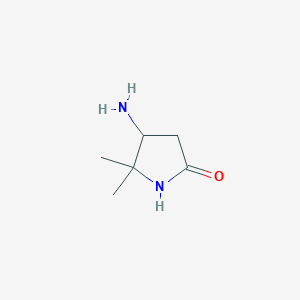
![2-(1,1-dioxidohexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-2-yl)acetic acid](/img/structure/B1480438.png)


